- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodideTetrahedron, 2012, 68(5), 1515-1520,
Cas no 93-08-3 (2'-Acetonaphthone)

2'-Acetonaphthone structure
Nome del prodotto:2'-Acetonaphthone
2'-Acetonaphthone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Naphthalen-2-yl)ethanone
- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone
- Methyl 2-naphthyl ketone
- 2-Acetonaphthone
- 2-Acetylnaphthalene
- Acetylnaphtalene
- 1-(2-Naphthyl)ethan-1-one
- Methyl 2-naphth ketone
- 2'-Acetonaphthone
- 1-(2-naphthyl)-ethanone
- 2-acetonaphthalene
- CI NO 5510
- FEMA 2723
- MANDARIN G
- ORANGE 2
- ORANGE A
- ORANGE II
- ORANGE P
- ORANGE Y
- ORANGER
- 1-(2-Naphthalenyl)ethanone (ACI)
- 2′-Acetonaphthone (6CI, 8CI)
- 1-(2-Naphthyl)ethanone
- 1-(Naphthalen-2-yl) ethan-1-one
- 1-(Naphthalen-3-yl)ethanone
- 2-Naphthyl methyl ketone
- Methyl β-naphthyl ketone
- NSC 7658
- Oranger crystals
- β-Acetonaphthone
- β-Acetylnaphthalene
- β-Naphthyl methyl ketone
-
- MDL: MFCD00004108
- Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
- Chiave InChI: XSAYZAUNJMRRIR-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CC=1
- BRN: 774965
Proprietà calcolate
- Massa esatta: 170.07300
- Massa monoisotopica: 170.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 197
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 3.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.12 g/mL at 25 °C(lit.)
- Punto di fusione: 52.0 to 57.0 deg-C
- Punto di ebollizione: 301°C(lit.)
- Punto di infiammabilità: Fahrenheit: 334,4 ° f< br / >Celsius: 168 ° C< br / >
- Indice di rifrazione: n20/D 1.628(lit.)
- Solubilità: 0.272g/l
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 17.07000
- LogP: 3.04240
- Solubilità: Solubile in etere, benzene e tetracloruro di carbonio, leggermente solubile in etanolo, quasi insolubile in acqua.
- FEMA: 2723
2'-Acetonaphthone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:UN3077
- WGK Germania:3
- Codice categoria di pericolo: 51/53
- Istruzioni di sicurezza: S26-S36-S61-S24/25-S22-S36/37
- RTECS:DB7084000
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- Termine di sicurezza:9
- TSCA:Yes
- Condizioni di conservazione:Storage temperature: no restrictions.
- Classe di pericolo:9
- Frasi di rischio:R22; R36/37/38; R51/53
- Gruppo di imballaggio:III
2'-Acetonaphthone Dati doganali
- CODICE SA:29143900
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
2'-Acetonaphthone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20021-1.0g |
1-(naphthalen-2-yl)ethan-1-one |
93-08-3 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
Enamine | EN300-20021-25.0g |
1-(naphthalen-2-yl)ethan-1-one |
93-08-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 | |
Life Chemicals | F1995-0259-5g |
2'-Acetonaphthone |
93-08-3 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Enamine | EN300-20021-2.5g |
1-(naphthalen-2-yl)ethan-1-one |
93-08-3 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |
2-Acetonaphthone |
93-08-3 | 98% | 100g |
¥96.0 | 2021-09-10 | |
Ambeed | A143056-100g |
1-(Naphthalen-2-yl)ethanone |
93-08-3 | 99% | 100g |
$11.0 | 2024-04-15 | |
abcr | AB111926-1 kg |
2-Acetylnaphthalene, 99%; . |
93-08-3 | 99% | 1kg |
€118.30 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |
2-Acetylnaphthalene |
93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |
¥387.00 | 2022-04-26 | |
ChemScence | CS-B1305-500g |
2-Acetonaphthone |
93-08-3 | 99.86% | 500g |
$77.0 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |
2'-Acetonaphthone |
93-08-3 | 100g |
¥328.14 | 2023-12-10 |
2'-Acetonaphthone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)
Riferimento
- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquidChemical Communications (Cambridge, 2001, (18), 1862-1863,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt
Riferimento
- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C
Riferimento
- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic ReductionMacromolecules (Washington, 2023, 56(11), 4022-4029,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt
Riferimento
- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketonesGreen Chemistry, 2012, 14(5), 1493-1501,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt
Riferimento
- An Efficient Photoinduced Deprotection of Aromatic Acetals and KetalsHelvetica Chimica Acta, 2011, 94(2), 331-346,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt
Riferimento
- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquidsFenzi Cuihua, 2008, 22(6), 561-564,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C
Riferimento
- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of AlcoholsChemistry - A European Journal, 2012, 18(37), 11550-11554,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt
Riferimento
- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a PhotocatalystChemPhotoChem, 2020, 4(2), 101-104,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt
Riferimento
- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditionsTetrahedron Letters, 2020, 61(15),,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C
Riferimento
- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactionsGreen Chemistry, 2010, 12(7), 1180-1186,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C
Riferimento
- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcoholsTetrahedron Letters, 2014, 55(9), 1585-1588,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux
Riferimento
- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxideTetrahedron, 2011, 67(44), 8544-8551,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C
Riferimento
- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcoholsCatalysis Communications, 2009, 11(4), 298-301,
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Water ; 2 h, rt → 80 °C
Riferimento
- Mild water-promoted selective deacetalization of acyclic acetalsGreen Chemistry, 2010, 12(11), 1919-1921,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt
Riferimento
- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxideTetrahedron Letters, 2005, 46(37), 6377-6380,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxideTetrahedron Letters, 1978, (2), 147-50,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
Riferimento
- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene NanosphereChemistrySelect, 2022, 7(14),,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt
Riferimento
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
2'-Acetonaphthone Raw materials
- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-
- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-
- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine
- 2-(1-Azidoethyl)naphthalene
- 2-(1,1-Diethoxyethyl)naphthalene
- 2-(Bromoacetyl)naphthalene
- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- 1-(Naphthalen-2-yl)ethanol
2'-Acetonaphthone Preparation Products
2'-Acetonaphthone Letteratura correlata
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Book reviews
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
93-08-3 (2'-Acetonaphthone) Prodotti correlati
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